Cas no 1643958-89-7 (PDK1-IN-RS2)

PDK1-IN-RS2 化学的及び物理的性質
名前と識別子
-
- PDK1-IN-RS2
- N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-2-Sulfonamide
- N-(6-Chlorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-sulfonamide
- RS2
- 4rqv
- Q27464827
- N-(6-Chlorobenzothiazole-2-yl)benzo[b]thiophene-2-sulfonamide
- R2S
- AKOS040742375
- G17890
- DA-56658
- SCHEMBL25735949
- CS-0063646
- EX-A7634
- MS-26238
- 1643958-89-7
- HY-114645
-
- インチ: 1S/C15H9ClN2O2S3/c16-10-5-6-11-13(8-10)22-15(17-11)18-23(19,20)14-7-9-3-1-2-4-12(9)21-14/h1-8H,(H,17,18)
- InChIKey: MZAVPBQCWWIYEQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)SC(=N2)NS(C1=CC2C=CC=CC=2S1)(=O)=O
計算された属性
- せいみつぶんしりょう: 379.9514687g/mol
- どういたいしつりょう: 379.9514687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 124
PDK1-IN-RS2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-114645-10mM*1 mL in DMSO |
PDK1-IN-RS2 |
1643958-89-7 | 98.50% | 10mM*1 mL in DMSO |
¥1650 | 2024-07-20 | |
MedChemExpress | HY-114645-10mM*1mLinDMSO |
PDK1-IN-RS2 |
1643958-89-7 | 98.50% | 10mM*1mLinDMSO |
¥1650 | 2023-07-26 | |
1PlusChem | 1P01V513-10mg |
PDK1-IN-RS2 |
1643958-89-7 | 98% | 10mg |
$313.00 | 2024-06-19 | |
Ambeed | A1364807-5mg |
PDK1-IN-RS2 |
1643958-89-7 | 98% | 5mg |
$150.0 | 2025-03-03 | |
1PlusChem | 1P01V513-50mg |
PDK1-IN-RS2 |
1643958-89-7 | 98% | 50mg |
$1009.00 | 2024-06-19 | |
MedChemExpress | HY-114645-1mg |
PDK1-IN-RS2 |
1643958-89-7 | 98.50% | 1mg |
¥681 | 2024-07-20 | |
MedChemExpress | HY-114645-5mg |
PDK1-IN-RS2 |
1643958-89-7 | 98.50% | 5mg |
¥1500 | 2024-07-20 | |
MedChemExpress | HY-114645-50mg |
PDK1-IN-RS2 |
1643958-89-7 | 98.50% | 50mg |
¥8500 | 2024-07-20 | |
1PlusChem | 1P01V513-25mg |
PDK1-IN-RS2 |
1643958-89-7 | 98% | 25mg |
$666.00 | 2024-06-19 | |
1PlusChem | 1P01V513-5mg |
PDK1-IN-RS2 |
1643958-89-7 | 98% | 5mg |
$202.00 | 2024-06-19 |
PDK1-IN-RS2 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
PDK1-IN-RS2に関する追加情報
PDK1-IN-RS2 (CAS No. 1643958-89-7): A Novel and Potent PDK1 Inhibitor
PDK1-IN-RS2 (CAS No. 1643958-89-7) is a novel and potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key regulatory enzyme in the PI3K/AKT signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. The development of PDK1-IN-RS2 represents a significant advancement in the field of targeted cancer therapy and metabolic disorders.
PDK1 is a serine/threonine kinase that phosphorylates and activates several downstream effectors, such as AKT, PKC, and S6K. These effectors are involved in multiple signaling cascades that regulate cell growth, survival, and glucose metabolism. Dysregulation of the PI3K/AKT pathway is frequently observed in various cancers and metabolic diseases, making PDK1 an attractive therapeutic target.
PDK1-IN-RS2 has been designed to selectively inhibit PDK1 with high potency and specificity. Preclinical studies have demonstrated that PDK1-IN-RS2 effectively blocks the phosphorylation of AKT and other downstream targets, leading to reduced cell proliferation and increased apoptosis in cancer cells. This selective inhibition also minimizes off-target effects, thereby enhancing the therapeutic window and reducing potential side effects.
Recent research has highlighted the potential of PDK1 inhibitors in combination therapies. For instance, a study published in the journal Cancer Research showed that combining PDK1-IN-RS2 with other targeted agents, such as MEK inhibitors or chemotherapy drugs, significantly enhanced antitumor efficacy in preclinical models of breast cancer and melanoma. This synergistic effect suggests that PDK1-IN-RS2 could be a valuable component of combination therapies for treating advanced cancers.
In addition to its anticancer properties, PDK1-IN-RS2 has shown promise in the treatment of metabolic disorders. A study published in the journal Nature Communications demonstrated that inhibition of PDK1 with PDK1-IN-RS2 improved insulin sensitivity and glucose homeostasis in animal models of type 2 diabetes. These findings suggest that PDK1 inhibitors like PDK1-IN-RS2 could be developed as novel therapeutic agents for metabolic diseases.
The pharmacokinetic properties of PDK1-IN-RS2 have also been extensively studied. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for chronic administration. Preclinical toxicology studies have shown that PDK1-IN-RS2 is well-tolerated at therapeutic doses, with no significant adverse effects observed.
Clinical trials are currently underway to evaluate the safety and efficacy of PDK1-IN-RS2 in patients with advanced cancers and metabolic disorders. Early results from phase I trials have been promising, with evidence of antitumor activity and improved metabolic parameters observed in treated patients. These findings underscore the potential of PDK1-IN-RS2 as a next-generation therapeutic agent.
In conclusion, PDK1-IN-RS2 (CAS No. 1643958-89-7) represents a significant breakthrough in the development of targeted therapies for cancer and metabolic disorders. Its high potency, selectivity, and favorable pharmacokinetic profile make it an attractive candidate for further clinical development. Ongoing research continues to explore its full therapeutic potential, with the goal of improving patient outcomes and quality of life.
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